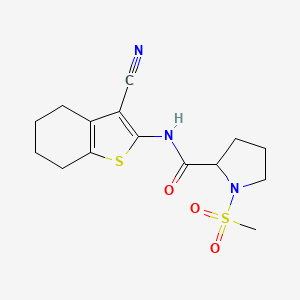![molecular formula C15H17ClFN3S B6588028 1-[(2-chloro-6-fluorophenyl)methyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine CAS No. 1324368-26-4](/img/structure/B6588028.png)
1-[(2-chloro-6-fluorophenyl)methyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Chloro-6-fluorophenyl)methyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine, or 1-CFMTDP, is a small molecule that has been studied for its potential uses in a variety of scientific research applications. 1-CFMTDP is a member of the piperidine family, which is an important class of organic compounds. It is composed of a piperidine ring, a 2-chloro-6-fluorophenylmethyl group, and a 5-methyl-1,3,4-thiadiazol-2-yl group. In recent years, 1-CFMTDP has been the subject of numerous studies due to its interesting properties and potential applications.
科学的研究の応用
1-CFMTDP has been studied for its potential in a variety of scientific research applications. It has been used as a ligand for the synthesis of metal complexes, which can be used for various catalytic and photochemical reactions. 1-CFMTDP has also been studied for its ability to act as a fluorescent probe for the detection of various nucleic acids and proteins. Additionally, 1-CFMTDP has been explored as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.
作用機序
The exact mechanism of action of 1-CFMTDP is still under investigation. However, it is believed that the molecule is able to interact with a variety of biological targets, including enzymes, receptors, and proteins. It is thought that 1-CFMTDP is able to bind to these targets and modulate their activity, leading to changes in the cellular environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-CFMTDP are still being studied. However, it has been shown to interact with a variety of biological targets, including enzymes, receptors, and proteins. It is believed that 1-CFMTDP is able to modulate the activity of these targets, leading to changes in the cellular environment. Additionally, 1-CFMTDP has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
実験室実験の利点と制限
1-CFMTDP has several advantages for laboratory experiments. It is a relatively small molecule, making it easy to synthesize and handle. Additionally, it is relatively stable and has a low toxicity profile. However, 1-CFMTDP also has some limitations. Its small size can make it difficult to target specific biological targets, and it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
1-CFMTDP has many potential future applications in scientific research. It could be used as a fluorescent probe for the detection of various nucleic acids and proteins. Additionally, it could be explored as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. It could also be studied as a ligand for the synthesis of metal complexes, which could be used for various catalytic and photochemical reactions. Finally, 1-CFMTDP could be used to study the biochemical and physiological effects of small molecules on cellular processes.
合成法
1-CFMTDP is typically synthesized using a two-step reaction. The first step involves combining 2-chloro-6-fluorophenylmethyl bromide with 5-methyl-1,3,4-thiadiazol-2-yl chloride in the presence of a base such as potassium carbonate. This reaction yields a piperidine derivative, which is then reacted with a suitable amine, such as N-methylpiperidine, to form the desired 1-CFMTDP.
特性
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3S/c1-10-18-19-15(21-10)11-5-7-20(8-6-11)9-12-13(16)3-2-4-14(12)17/h2-4,11H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQVSZWKWDZLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-6-fluorophenyl)methyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![phenyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B6587947.png)
![phenyl 4-({[(5-chloro-2-methoxyphenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B6587949.png)
![1-[(4-fluorophenyl)methyl]-3-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}urea](/img/structure/B6587954.png)
![N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5-chlorothiophene-2-carboxamide](/img/structure/B6587959.png)
![2-chloro-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide](/img/structure/B6587960.png)
![4-(dimethylsulfamoyl)-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide](/img/structure/B6587966.png)
![1-(2,6-difluorophenyl)-3-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]urea](/img/structure/B6587971.png)
![5-methyl-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-1,2-oxazole-3-carboxamide](/img/structure/B6587978.png)
![N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6587987.png)
![N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6587993.png)

![7-ethyl-3-methyl-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6588010.png)
![N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B6588020.png)
![3-methyl-7-(2-methylprop-2-en-1-yl)-8-[4-(2-phenylethyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6588034.png)